N'-(9-ethyl-9H-carbazol-3-yl)-N,N-dimethylbutanediamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(9-ethyl-9H-carbazol-3-yl)-N,N-dimethylbutanediamide typically involves the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with N,N-dimethylbutanediamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or acetone .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-(9-ethyl-9H-carbazol-3-yl)-N,N-dimethylbutanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles or electrophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-(9-ethyl-9H-carbazol-3-yl)-N,N-dimethylbutanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as optoelectronic devices
Mechanism of Action
The mechanism of action of N’-(9-ethyl-9H-carbazol-3-yl)-N,N-dimethylbutanediamide involves its interaction with specific molecular targets and pathways. For instance, it may interact with cellular tumor antigen p53, influencing cell cycle regulation and apoptosis. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-((9-ethyl-9H-carbazol-3-yl)methylene)-2-thiophenecarbohydrazide
- N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine
- 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine
Uniqueness
N’-(9-ethyl-9H-carbazol-3-yl)-N,N-dimethylbutanediamide is unique due to its specific structural features and the presence of both carbazole and butanediamide moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C20H23N3O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-N',N'-dimethylbutanediamide |
InChI |
InChI=1S/C20H23N3O2/c1-4-23-17-8-6-5-7-15(17)16-13-14(9-10-18(16)23)21-19(24)11-12-20(25)22(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,21,24) |
InChI Key |
KXAZQKPVEADXEL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CCC(=O)N(C)C)C3=CC=CC=C31 |
Origin of Product |
United States |
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